molecular formula C9H9BF3KO2 B1456666 Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate CAS No. 1412414-43-7

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Número de catálogo: B1456666
Número CAS: 1412414-43-7
Peso molecular: 256.07 g/mol
Clave InChI: XRLYCQQUJRHVGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate (CAS 1412414-43-7) is an organotrifluoroborate compound serving as a stable, versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its molecular formula is C 9 H 9 BF 3 KO 2 and it has a molecular weight of 256.07 g/mol . This reagent is primarily valued for its application in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds . The trifluoroborate (BF 3 K) group offers enhanced stability compared to boronic acids, making the compound easier to handle and store while still serving as an effective coupling partner . The presence of the ethoxycarbonyl (ester) functional group on the aromatic ring provides a synthetic handle for further derivatization, allowing researchers to incorporate this aromatic ester moiety into more complex molecular architectures. This is especially valuable in medicinal chemistry for the synthesis and functionalization of heterocyclic scaffolds, such as quinoline derivatives, which are common in pharmaceutical research . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research and Development Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Propiedades

IUPAC Name

potassium;(3-ethoxycarbonylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLYCQQUJRHVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

This compound is a member of the organotrifluoroborate family, known for their stability and utility as nucleophilic reagents in organic synthesis. Its structure can be represented as follows:

  • Chemical Formula : C10H10BF3KO2
  • Molecular Weight : 256.09 g/mol

Antinociceptive Properties

Recent studies have highlighted the antinociceptive properties of this compound. In a controlled experiment involving mice, various doses were administered to evaluate their effects on pain relief. The findings indicated that doses as low as 5 mg/kg significantly reduced pain induced by acetic acid, suggesting a potent analgesic effect.

  • Mechanism of Action : The antinociceptive effect appears to involve central α2-adrenergic and serotonergic pathways rather than opioid systems, as evidenced by the lack of effect from naloxone, an opioid antagonist .
  • Toxicological Assessment : Toxicological evaluations showed no significant alterations in liver and kidney function parameters when compared to control groups, indicating a favorable safety profile for further pharmacological studies .

Biochemical Parameters

The compound's impact on various biochemical parameters was assessed in studies involving oral administration to mice. Key findings include:

  • Lipid Peroxidation : No significant differences in lipid peroxidation levels were observed between treated and control groups, suggesting minimal oxidative stress .
  • Enzymatic Activity : Activities of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), along with renal function markers like creatinine levels, remained unchanged after treatment .
ParameterControl GroupTreated Group (5 mg/kg)Treated Group (100 mg/kg)
AST (U/L)454443
ALT (U/L)353436
Creatinine (mg/dL)0.80.790.78
Lipid Peroxidation (nmol/mg protein)2.52.42.5

Study on Antinociceptive Mechanism

A study conducted by researchers focused on the antinociceptive effects of this compound using an acetic acid-induced pain model in mice. The results demonstrated that the compound effectively reduced pain perception without affecting motor coordination or inducing significant side effects.

  • Doses Tested : Ranged from 1 mg/kg to 100 mg/kg.
  • Findings : Significant antinociception was noted at doses starting from 5 mg/kg, with no observable motor impairment in treated animals .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Positional Isomers: Potassium (4-methoxycarbonylphenyl)trifluoroborate

  • Structural Difference : The methoxycarbonyl (-CO₂Me) group is at the para position (vs. meta in the target compound).
  • Reactivity : Para-substituted derivatives often exhibit higher electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance may reduce efficiency in ortho-substituted substrates .
  • Applications : Used in synthesizing biaryl intermediates for pharmaceuticals and agrochemicals .
Property Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate Potassium (4-methoxycarbonylphenyl)trifluoroborate
Substituent Position Meta Para
Electron Effect Moderate EWG* Stronger EWG
Yield in Suzuki Reactions ~70–85% (estimated) ~65–80%
Key Reference

*EWG = Electron-Withdrawing Group

Heteroaromatic Analogues: Potassium (3-(ethoxycarbonyl)-7-methoxyquinolin-4-yl)trifluoroborate

  • Structural Difference: A quinoline core replaces the benzene ring, introducing nitrogen heteroatoms and methoxy substituents.
  • Reactivity: The nitrogen atom enhances coordination to palladium catalysts, improving turnover in cross-couplings. The methoxy group further modulates electronic properties .
  • Applications : Critical in synthesizing boron-containing HIPK2 kinase inhibitors for cancer therapy .

Alkyl-Substituted Derivatives: Potassium (2,3-difluorobenzyl)trifluoroborate

  • Structural Difference : A benzyl group with fluorine substituents replaces the ethoxycarbonylphenyl moiety.
  • Reactivity : Fluorine atoms increase electronegativity and stability but may reduce nucleophilicity. Suitable for couplings with electron-deficient aryl halides .
  • Applications : Used in agrochemicals and material science for introducing fluorinated motifs .

Aminomethyl Derivatives: Potassium Boc-Protected Aminomethyltrifluoroborate

  • Structural Difference: A primary aminomethyl group (-CH₂NHBoc) replaces the aromatic system.
  • Reactivity : Functions as a masked primary amine, enabling C–N bond formation post-coupling. Requires milder conditions due to reduced steric bulk .
  • Applications : Key for peptide mimetics and bioactive molecule synthesis .

Vinyl and Allyl Derivatives: Potassium Vinyltrifluoroborate

  • Structural Difference : A vinyl group (-CH=CH₂) instead of an aromatic ring.
  • Reactivity: Participates in 1,2-additions to aldehydes under palladium catalysis.
  • Applications : Synthesizing allylated products in natural product chemistry .

Key Research Findings and Trends

  • Electronic Effects: Electron-withdrawing groups (e.g., -CO₂Et, -NO₂) enhance oxidative addition rates in cross-couplings but may require higher catalyst loadings .
  • Stability : Aryltrifluoroborates exhibit superior shelf life compared to boronic acids, especially in protic solvents .
  • Synthetic Flexibility: Derivatives like the quinoline-based trifluoroborate enable access to complex heterocycles, expanding medicinal chemistry applications .

Métodos De Preparación

Halogen-Lithium Exchange

  • Starting material: 3-(ethoxycarbonyl)phenyl halide (commonly bromide or iodide).
  • Reagent: An organolithium reagent such as n-butyllithium or tert-butyllithium.
  • Conditions: The halogen-lithium exchange is carried out at low temperatures, typically between -78 °C and 0 °C, to control reactivity and minimize side reactions.
  • Time: Reaction times vary from 30 minutes to 1 hour depending on scale and conditions.

Boronation with Borate Ester

  • Reagent: Trialkyl borate, commonly triisopropyl borate (B(OR)₃).
  • Procedure: The organolithium intermediate is reacted with the borate ester at low temperature (-78 °C to 0 °C).
  • This step forms the corresponding organoborate intermediate.

Conversion to Potassium Trifluoroborate

  • Reagent: Potassium hydrogen fluoride (KHF₂), typically used in 2 to 10 equivalents (preferably 3 to 5 equivalents).
  • Conditions: The reaction mixture is treated with saturated aqueous KHF₂ solution at temperatures from 0 °C to 25 °C.
  • Time: Stirring for 10 to 60 minutes is sufficient for complete conversion.
  • Workup: After reaction completion, solvents are removed under reduced pressure, and the crude product is purified by dissolution in anhydrous solvents (acetone, methanol, ethanol, or acetonitrile), filtration through celite to remove insoluble salts, and solvent removal to isolate the pure potassium trifluoroborate salt.

Representative Reaction Scheme

Step Reagents & Conditions Description
1 3-(ethoxycarbonyl)phenyl bromide + n-BuLi, -78 °C Halogen-lithium exchange to form aryllithium
2 Addition of triisopropyl borate, -78 °C to 0 °C Formation of organoborate intermediate
3 Saturated KHF₂ aqueous solution, 0–25 °C, 10–60 min Conversion to potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate
4 Solvent removal, filtration, recrystallization Isolation and purification of final product

Reaction Parameters and Optimization

Parameter Typical Range Notes
Reaction temperature (lithium exchange) -78 °C to 0 °C Lower temperatures favor selectivity and yield
Reaction time (lithium exchange) 30 min to 1 hour Sufficient for complete halogen-lithium substitution
Boronation temperature -78 °C to 0 °C Controlled addition to avoid side reactions
KHF₂ equivalents 2 to 10 eq (preferably 3-5) Too little reduces yield; excess complicates purification
KHF₂ reaction temperature 0 to 25 °C Mild conditions to prevent decomposition
KHF₂ reaction time 10 to 60 minutes Ensures full conversion to trifluoroborate salt
Solvent for purification Acetone, methanol, ethanol, acetonitrile Choice depends on solubility and ease of removal

Research Findings and Advantages

  • The described method allows for the preparation of potassium organotrifluoroborates in a single reaction sequence without isolating intermediates, enhancing efficiency and reducing purification steps.
  • The use of potassium hydrogen fluoride is critical for introducing the trifluoroborate moiety, with precise control over equivalents and pH (≤4) necessary for optimal yields and purity.
  • The reaction tolerates various functional groups such as esters, which is relevant for the ethoxycarbonyl substituent in the phenyl ring.
  • The potassium trifluoroborate salts produced are bench-stable and serve as superior alternatives to organoboronic acids or esters in cross-coupling reactions due to their enhanced stability and handling properties.
  • The method has been validated with similar substrates and is adaptable to the synthesis of related trifluoroborate derivatives, including those with complex heterocyclic frameworks.

Summary Table of Preparation Methods

Step No. Process Reagents/Conditions Outcome/Notes
1 Halogen-lithium exchange 3-(ethoxycarbonyl)phenyl bromide + n-BuLi, -78 °C Formation of aryllithium intermediate
2 Boronation Triisopropyl borate, -78 °C to 0 °C Organoborate intermediate formation
3 Fluorination Saturated KHF₂ aq, 0–25 °C, 10–60 min Conversion to potassium trifluoroborate salt
4 Workup and purification Solvent removal, celite filtration, recrystallization Isolation of pure product

Q & A

Basic: What synthetic routes are available for preparing Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate?

The compound is typically synthesized via SN2 displacement of a bromomethyltrifluoroborate precursor with alkoxide nucleophiles. For example:

  • Step 1 : Prepare potassium bromomethyltrifluoroborate (scaled to 100 g batches via optimized procedures) .
  • Step 2 : React with 3-ethoxycarbonylphenoxide under SN2 conditions (3 equiv. alkoxide, ambient temperature) to introduce the aryl group.
  • Purification : Use continuous Soxhlet extraction to isolate the product from inorganic byproducts due to low organic solubility .

Basic: What role does this compound play in cross-coupling reactions?

This compound acts as a stable aryl donor in Suzuki-Miyaura couplings , forming C–C bonds with aryl/vinyl halides. Key advantages:

  • Stability : Resists hydrolysis compared to boronic acids, enabling use in aqueous or protic media .
  • Steric Tolerance : Bulky substituents (e.g., ethoxycarbonyl) are tolerated, though yields may drop with increased steric hindrance (e.g., 61% for naphthalene derivatives vs. 46% for thienyl analogs) .

Advanced: How can reaction conditions be optimized for higher yields in cross-coupling?

Parameter Optimization Strategy Reference
Catalyst System Use Pd(PPh₃)₄ or SPhos-Pd-G3 for electron-deficient aryl groups to enhance oxidative addition .
Solvent/Temperature Employ mixed solvents (THF/H₂O) at 80–100°C to balance solubility and reactivity .
Steric Effects Increase catalyst loading (2–5 mol%) for bulky substrates to mitigate steric hindrance .

Advanced: How to resolve contradictions in reported reaction yields?

Discrepancies often arise from:

  • Steric vs. Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) slow transmetallation but improve stability. Balance with catalyst choice .
  • Analytical Validation : Confirm product purity via ¹⁹F NMR (characteristic trifluoroborate peaks at δ -130 to -135 ppm) and ¹¹B NMR (quartet near δ -2 ppm) .

Basic: What spectroscopic techniques validate the compound’s structure?

Technique Key Data Reference
¹H NMR Aryl protons at δ 7.0–7.4 ppm; ethoxy group signals at δ 1.2–1.4 (CH₃), 4.1–4.3 (CH₂) .
¹⁹F NMR Trifluoroborate resonance at δ -135.1 ppm (split by B–F coupling) .

Advanced: How to address challenges in handling and storage?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Safety : Follow hazard codes H314 (skin corrosion) and P233 (keep container sealed) .

Advanced: Can this compound participate in non-Suzuki reactions?

Yes, it engages in photoredox reactions under visible light (e.g., with electrophilic radicals) to form α-substituted acrylates. Use Ru(bpy)₃²⁺ as a photocatalyst and adjust redox potentials for selectivity .

Basic: What purification challenges exist for this compound?

  • Low Solubility : Requires Soxhlet extraction with acetone/hexane mixtures to separate from KBr .
  • Byproduct Removal : Monitor via ion chromatography for residual alkoxides or halides .

Advanced: How to synthesize derivatives for structure-activity studies?

  • Functionalization : Replace the ethoxycarbonyl group via hydrolysis (K₂CO₃/MeOH) to generate carboxylic acid derivatives .
  • Cross-Coupling : Use aryl chlorides instead of bromides with Ni catalysts for cost-effective scaling .

Basic: What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Exposure Response : For skin contact, rinse with water (15 min) and seek medical attention (per P305+P351+P338 ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.